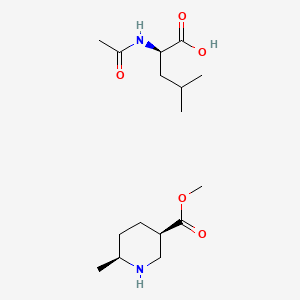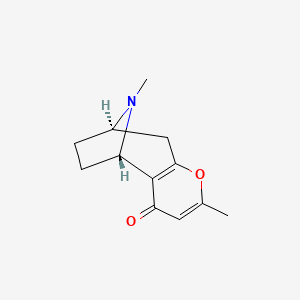
Isobellendine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobellendine is a naturally occurring alkaloid derived from the plant Bellendena montana, which is endemic to Tasmania . It has a molecular formula of C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is known for its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isobellendine involves several steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the desired alkaloid structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Bellendena montana, followed by purification using chromatographic techniques . The process ensures that the compound is obtained in high purity, suitable for various applications.
化学反応の分析
Types of Reactions
Isobellendine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Isobellendine has been studied for its various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Isobellendine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
類似化合物との比較
Isobellendine is structurally similar to other alkaloids isolated from Bellendena montana, such as bellendine and darlingine . it is unique in its specific chemical structure and biological activities. Compared to these similar compounds, this compound may exhibit distinct pharmacological properties, making it a valuable compound for further research and development.
List of Similar Compounds
- Bellendine
- Darlingine
- 5,11-Dihydrothis compound
- 2,3-Dihydrobellendine
- 2,3-Epidihydrobellendine
- 2,3-Dihydrodarlingine
- 3α-Acetoxy-6β-Isobutoxytropane
- 6β-Acetoxy-3α-Isobutoxytropane
- 3α-Acetoxy-6β-Hydroxytropane
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(1S,9R)-5,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one |
InChI |
InChI=1S/C12H15NO2/c1-7-5-10(14)12-9-4-3-8(13(9)2)6-11(12)15-7/h5,8-9H,3-4,6H2,1-2H3/t8-,9+/m1/s1 |
InChIキー |
OYJUJMOLCYMHNE-BDAKNGLRSA-N |
異性体SMILES |
CC1=CC(=O)C2=C(O1)C[C@H]3CC[C@@H]2N3C |
正規SMILES |
CC1=CC(=O)C2=C(O1)CC3CCC2N3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


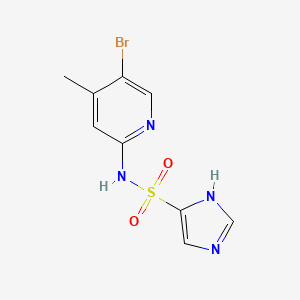
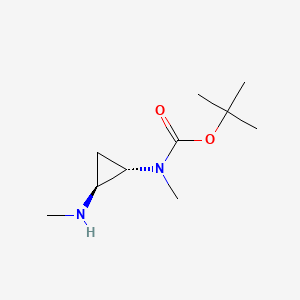
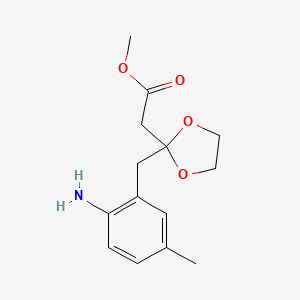
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
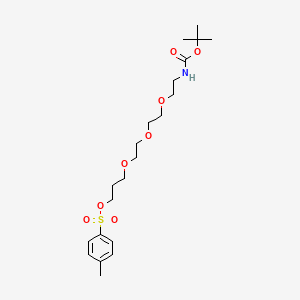
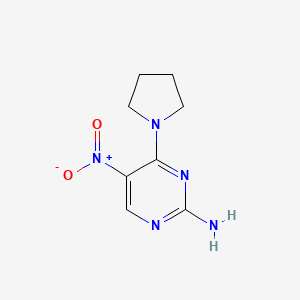
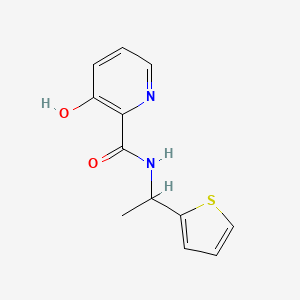
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)

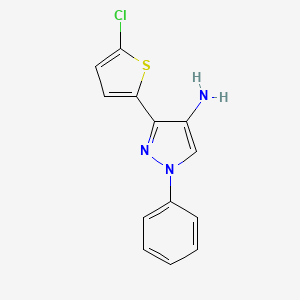
![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)

